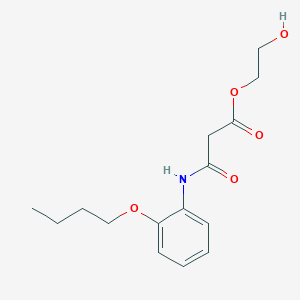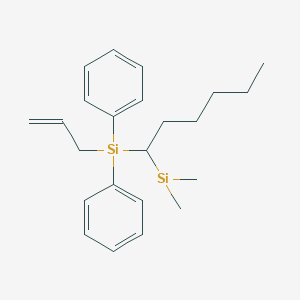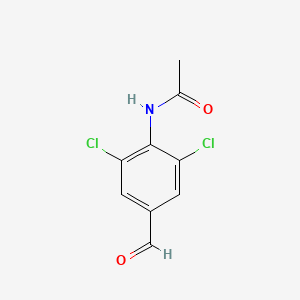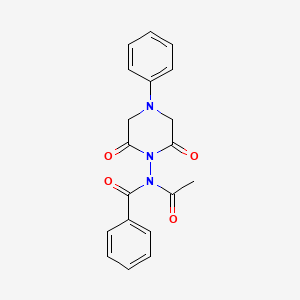![molecular formula C5H5N3OS2 B14500932 [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate CAS No. 62999-53-5](/img/structure/B14500932.png)
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate is a chemical compound that features a unique structure combining an oxadiazole ring with a thiocyanate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with methyl thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted thiocyanate derivatives.
Aplicaciones Científicas De Investigación
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The oxadiazole ring may also interact with nucleic acids, affecting cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant biological activity.
Comparación Con Compuestos Similares
[(5-Methyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl thiocyanate can be compared with other similar compounds such as:
Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to varied chemical and biological properties.
Thiocyanate compounds: Compounds with the thiocyanate group exhibit different reactivity and applications depending on the attached functional groups.
Similar Compounds
- 5-Methyl-1,3,4-oxadiazole-2-thiol
- Methyl thiocyanate
- Other oxadiazole derivatives
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure allows it to undergo diverse chemical reactions and exhibit promising biological activities. Further research is needed to fully understand its mechanism of action and explore its applications in greater detail.
Propiedades
Número CAS |
62999-53-5 |
|---|---|
Fórmula molecular |
C5H5N3OS2 |
Peso molecular |
187.2 g/mol |
Nombre IUPAC |
(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl thiocyanate |
InChI |
InChI=1S/C5H5N3OS2/c1-4-7-8-5(9-4)11-3-10-2-6/h3H2,1H3 |
Clave InChI |
JKJZXUUMYQSWCA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)SCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dimethoxy-1-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14500863.png)


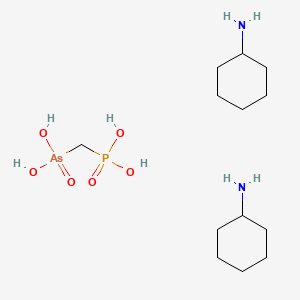


![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
